Physicochemical Differentiation: Ortho vs. Para Cyanophenylglycine
The ortho-substituted DL-2-Cyanophenylglycine demonstrates a significantly lower melting point and a higher predicted acid dissociation constant (pKa) compared to its para-substituted regioisomer, N-(4-Cyanophenyl)glycine. These differences arise from the proximity of the electron-withdrawing cyano group to the glycine moiety, affecting both intermolecular hydrogen bonding and intramolecular charge distribution [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 162-164 °C |
| Comparator Or Baseline | N-(4-Cyanophenyl)glycine: 237 °C (dec.) |
| Quantified Difference | ~73-75 °C lower for the ortho-isomer |
| Conditions | Experimental determination reported in chemical databases |
Why This Matters
This substantial melting point depression is a primary identifier for the ortho-isomer and is critical for confirming the identity and crystalline purity of the compound during receipt and use in analytical method development.
- [1] ChemicalBook. (2023). N-(4-Cyanophenyl)glycine | CAS 42288-26-6. Retrieved from ChemicalBook database. View Source
